2-Amino-1-(4-chlorophenyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJKCQPLVOAQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of 2 Amino 1 4 Chlorophenyl Propane 1,3 Diol and Its Chiral Isomers
General Methodologies for Chiral 2-Amino-1,3-diol Scaffold Construction
The synthesis of the 2-amino-1,3-diol moiety is a well-explored area of organic chemistry, with numerous strategies developed to control the relative and absolute stereochemistry of the two adjacent stereocenters. These methodologies can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Synthetic Routes
Diastereoselective strategies aim to control the relative stereochemistry between the C1 and C2 positions, leading to either the syn or anti diastereomer. One prominent method involves the Henry (nitroaldol) reaction, where a nitroalkane is reacted with an aldehyde. mdpi.comorganic-chemistry.org For the synthesis of 2-amino-1-(4-chlorophenyl)propane-1,3-diol, this would involve the reaction of 4-chlorobenzaldehyde (B46862) with a suitable nitroalkane, such as nitroethanol, followed by reduction of the nitro group. The diastereoselectivity of the Henry reaction can often be influenced by the choice of base and reaction conditions. rsc.org
Another powerful diastereoselective approach is the ring-opening of epoxides. For instance, the epoxidation of a cinnamyl alcohol derivative, followed by regioselective and stereospecific ring-opening with an amine nucleophile, can yield the desired aminodiol. The stereochemistry of the epoxide dictates the final diastereomer obtained.
Furthermore, aldol-type reactions employing chiral auxiliaries can provide excellent diastereocontrol. The use of Evans oxazolidinone auxiliaries, for example, allows for highly diastereoselective aldol (B89426) condensations, which, after subsequent functional group manipulations, can lead to the desired aminodiol scaffold. researchgate.netgoogle.com
A summary of diastereoselective routes is presented below:
| Diastereoselective Method | Starting Materials | Key Transformation | Typical Diastereomeric Ratio (syn:anti) |
| Henry Reaction | 4-Chlorobenzaldehyde, Nitroalkane | Nitroaldol condensation, Reduction | Varies (e.g., 4:1 to 1:4) |
| Epoxide Ring-Opening | 4-Chlorocinnamyl alcohol derivative | Epoxidation, Aminolysis | >95:5 |
| Evans Aldol Reaction | N-Acyl oxazolidinone, Aldehyde | Aldol condensation, Auxiliary removal | >95:5 |
Enantioselective Approaches via Chiral Induction
Enantioselective synthesis seeks to control the absolute stereochemistry, producing a single enantiomer. This is often achieved through the use of chiral catalysts or reagents.
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. nih.govresearchgate.net Applying this to a derivative of 4-chlorocinnamyl alcohol, using a chiral ligand such as a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, can directly introduce the amino and hydroxyl groups in a stereocontrolled manner. The choice of ligand dictates which enantiomer is formed.
Catalytic asymmetric aldol and Henry reactions have also been developed, employing chiral metal complexes or organocatalysts to induce enantioselectivity. mdpi.comnih.gov These methods offer the advantage of generating chirality catalytically, which is often more atom-economical.
The use of chiral auxiliaries, as mentioned previously, is also a robust method for enantioselective synthesis. researchgate.netgoogle.com The chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. Evans oxazolidinones are a prime example of such auxiliaries that have been widely used in the synthesis of complex molecules. google.combioorg.org
Control of Relative and Absolute Stereochemistry in Synthesis
The precise control of both relative (syn/anti) and absolute (R/S) stereochemistry is paramount. For the synthesis of a specific stereoisomer of this compound, the chosen synthetic strategy must address both aspects.
For instance, the synthesis of the anti-diastereomer can be achieved through the stereospecific ring-opening of a trans-aziridine with water. organic-chemistry.org The aziridine (B145994) itself can be prepared from a β-lactam, which in turn is synthesized via a Staudinger reaction. By selecting the appropriate imine for the Staudinger synthesis, it is possible to prepare both syn- and anti-aminopropanols. nih.gov
The Sharpless Asymmetric Epoxidation of an allylic alcohol, followed by nucleophilic opening of the epoxide, is another versatile strategy. The chirality of the titanium-tartrate catalyst determines the enantiomer of the epoxide formed, and the subsequent SN2 ring-opening reaction proceeds with inversion of configuration, allowing access to all four possible stereoisomers.
The following table illustrates how different methods can be used to target specific stereoisomers:
| Target Stereoisomer | Synthetic Approach | Key Stereocontrolling Step | Expected Enantiomeric Excess (ee) |
| (1R,2R)-anti | Sharpless Asymmetric Epoxidation | (-)-DET catalyzed epoxidation | >95% |
| (1S,2S)-anti | Sharpless Asymmetric Epoxidation | (+)-DET catalyzed epoxidation | >95% |
| (1R,2S)-syn | Sharpless Asymmetric Aminohydroxylation | (DHQ)₂PHAL as ligand | >90% |
| (1S,2R)-syn | Sharpless Asymmetric Aminohydroxylation | (DHQD)₂PHAL as ligand | >90% |
Exploration of Synthetic Routes from Substituted Phenyl Aldehydes and Related Precursors
4-Chlorobenzaldehyde serves as a logical and readily available starting material for the synthesis of this compound. One of the most direct C-C bond forming reactions from an aldehyde is the Henry reaction. mdpi.comorganic-chemistry.org The reaction of 4-chlorobenzaldehyde with nitroethanol, followed by stereoselective reduction of the resulting nitrodiol, can provide the target compound. The diastereoselectivity of the initial Henry reaction can be controlled to some extent by the choice of catalyst and reaction conditions. rsc.org
Alternatively, 4-chlorobenzaldehyde can be converted to the corresponding α,β-unsaturated ester, such as methyl 4-chlorocinnamate. This can then be a substrate for Sharpless Asymmetric Dihydroxylation followed by conversion of one of the hydroxyl groups to an amino group, or directly for Sharpless Asymmetric Aminohydroxylation. nih.govresearchgate.net
The synthesis of related pharmaceutical compounds such as florfenicol (B1672845) and thiamphenicol (B1682257) often starts from a substituted benzaldehyde (B42025). mdpi.comorganic-chemistry.orgresearchgate.net These syntheses provide valuable blueprints for the construction of the 1-aryl-2-amino-1,3-propanediol core structure. For example, a common strategy involves an aldol-type condensation followed by a series of stereocontrolled reductions and functional group interconversions. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Stereochemical Purity
Optimizing reaction conditions is crucial for maximizing the yield and stereochemical purity of the desired product. Key parameters that are often varied include the choice of solvent, temperature, catalyst loading, and the nature of reactants and additives.
In the case of the Sharpless Asymmetric Aminohydroxylation, the choice of nitrogen source (e.g., chloramine-T, sodium N-chloro-p-toluenesulfonamide), the ligand-to-osmium ratio, and the solvent system (often a mixture of t-butanol and water) can significantly impact both the yield and the enantioselectivity. nih.gov
For reactions involving chiral auxiliaries, such as the Evans aldol reaction, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and base can influence the diastereoselectivity. The temperature of the reaction is also a critical factor, with lower temperatures generally favoring higher stereoselectivity.
Reductive amination, a common method for introducing the amino group, can also be optimized. The choice of reducing agent (e.g., NaBH₄, H₂/Pd-C), solvent, and pH can affect the efficiency and selectivity of the reaction.
An example of reaction condition optimization for a hypothetical Henry reaction is shown below:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Et₃N (10) | THF | 25 | 65 | 1:1.5 |
| 2 | DBU (10) | CH₂Cl₂ | 0 | 72 | 1:2.3 |
| 3 | Cu(OAc)₂/Chiral Ligand (5) | EtOH | -20 | 85 | 1:10 |
| 4 | Cu(OAc)₂/Chiral Ligand (5) | iPrOH | -40 | 90 | 1:15 |
This iterative process of optimization is essential to develop a robust and efficient synthesis for the target compound.
Chemical Transformations and Functionalization of 2 Amino 1 4 Chlorophenyl Propane 1,3 Diol
Derivatization Strategies for the Amino and Hydroxyl Functional Groups
The presence of a primary amine and two hydroxyl groups in 2-amino-1-(4-chlorophenyl)propane-1,3-diol allows for a multitude of derivatization strategies. The reactivity of these functional groups can be selectively harnessed to yield a diverse array of derivatives.
The amino group, being a nucleophile, readily undergoes acylation, alkylation, and sulfonylation reactions. Acylation, typically performed using acid chlorides or anhydrides in the presence of a base, leads to the formation of corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the N-acetyl derivative. The use of protecting groups is a common strategy to control reactivity. For example, the amino group can be protected as a carbamate (B1207046), such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative, which can be selectively removed under acidic or hydrogenolytic conditions, respectively organic-chemistry.org.
The hydroxyl groups can be derivatized through esterification, etherification, and silylation. Esterification can be achieved using acylating agents, similar to the amino group, but may require more forcing conditions or specific catalysts. The use of protecting groups for hydroxyls, such as acetyl or benzoyl groups, is also a common practice in the synthesis of complex molecules derived from similar 2-amino-1,3-propanediol (B45262) structures google.com. Silyl (B83357) ethers, formed by reacting the diol with silyl halides like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are another class of protected hydroxyls that offer varying degrees of stability and can be selectively removed.
Regioselective Reactions for Selective Functionalization
Controlling the regioselectivity of reactions involving the two hydroxyl groups and the amino group is a key challenge and opportunity in the functionalization of this compound. The inherent differences in the reactivity of the primary and secondary hydroxyl groups, as well as the amino group, can be exploited to achieve selective modifications.
Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards many reagents than the secondary hydroxyl group. This difference can be utilized for selective protection or derivatization. For instance, under carefully controlled conditions, it is possible to selectively acylate or silylate the primary hydroxyl group.
Furthermore, the amino group can be chemoselectively reacted in the presence of the hydroxyl groups. A study on commercially available 2-amino-1,3-propane diols demonstrated that the amino group could be selectively reacted with a variety of electrophiles to form functional diol intermediates, which could then be further transformed rsc.org. This chemoselectivity provides a powerful tool for the stepwise functionalization of the molecule.
The formation of cyclic acetals or ketals by reacting the diol with aldehydes or ketones, respectively, is a common strategy for the simultaneous protection of the 1,3-diol moiety organic-chemistry.org. For example, reaction with benzaldehyde (B42025) in the presence of an acid catalyst would form a benzylidene acetal. This protecting group can be subsequently removed under acidic conditions. The regioselectivity of ring-closure reactions to form heterocycles, as discussed in the next section, is also a critical aspect of the functionalization of this diol scaffold beilstein-journals.orgnih.gov.
Formation of Cyclic Structures: Synthesis of Oxazolidinones and Other Heterocycles from the Diol Scaffold
The 1,2-amino alcohol and 1,3-diol functionalities within this compound make it an excellent precursor for the synthesis of various heterocyclic systems, most notably oxazolidinones and oxazolidines. These heterocycles are prevalent in many biologically active compounds.
Oxazolidinones can be synthesized from 2-amino-1,3-diols through cyclization with a carbonyl-containing reagent. For instance, reaction with phosgene, its synthetic equivalents, or diethyl carbonate can lead to the formation of a 4-(4-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. A study on pinane-based 2-amino-1,3-diols demonstrated their conversion to condensed oxazolidin-2-ones via carbamate formation followed by a stereoselective aminohydroxylation process beilstein-journals.orgnih.gov.
Oxazolidines are typically formed through the condensation of an amino alcohol with an aldehyde or a ketone wikipedia.org. In the case of this compound, reaction with an aldehyde like formaldehyde (B43269) or benzaldehyde would be expected to yield the corresponding oxazolidine (B1195125) derivative. Research on pinane-based 2-amino-1,3-diols has shown that they undergo regioselective ring closure with aldehydes to furnish pinane-condensed oxazolidines beilstein-journals.orgnih.gov. The regioselectivity of this cyclization is an important consideration.
The following table summarizes some general methods for the synthesis of oxazolidines.
| Starting Materials | Reagent | Product | Reference |
| 2-Aminoalcohol | Aldehyde/Ketone | Oxazolidine | wikipedia.org |
| 2-Amino-1,3-diol | Aldehyde | Oxazolidine | beilstein-journals.orgnih.gov |
Synthesis of Structural Analogues Bearing Diverse Substitutions on the Phenyl Ring
The synthesis of structural analogues of this compound with varied substituents on the phenyl ring is crucial for understanding structure-activity relationships and for the optimization of biological activity. A range of synthetic methodologies can be employed to introduce diverse functional groups onto the aromatic ring.
One approach involves the synthesis of the desired substituted phenylpropanediol from a correspondingly substituted starting material. For instance, analogues with different halogen substituents (e.g., -F, -Br, -I) or alkyl/alkoxy groups at the para-position of the phenyl ring could be synthesized following similar synthetic routes used for the chloro-derivative. A study on the synthesis of 2-substituted 2-aminopropane-1,3-diols introduced a phenyl ring into the alkyl chain, and the position of this ring was found to be critical for the compound's activity nih.gov. Another publication describes the synthesis of 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols with a variety of aromatic ring systems nih.gov.
Furthermore, a one-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives has been reported, which could potentially be adapted for the synthesis of analogues of the target compound. However, it was noted that aryl chlorides could undergo dehalogenation under certain reaction conditions, a factor that would need to be considered in the synthetic design nih.gov.
The introduction of a nitro group, for example, is a common transformation in medicinal chemistry, as it can be further reduced to an amino group, allowing for a wide range of subsequent derivatizations. The synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) is well-documented and serves as a precursor for other analogues artis-standards.compharmaffiliates.comnih.govsigmaaldrich.com. Another example is the synthesis of analogues with a methylsulfonyl group on the phenyl ring ncats.iofda.gov.
The following table lists some examples of synthesized analogues with different phenyl ring substitutions.
| Phenyl Ring Substituent | Compound Name | Reference |
| -NO₂ | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol | artis-standards.compharmaffiliates.comnih.govsigmaaldrich.com |
| -SO₂CH₃ | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, threo- | ncats.iofda.gov |
| 4-octylphenyl (in side chain) | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | nih.gov |
Advanced Analytical Techniques for Characterization and Isomer Identification
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-1-(4-chlorophenyl)propane-1,3-diol, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their stereochemical relationships. The aromatic protons on the chlorophenyl ring would appear as distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the propane (B168953) backbone, including those of the methine and methylene (B1212753) groups attached to hydroxyl and amino groups, would resonate in the aliphatic region.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the propane chain. An HSQC spectrum would correlate each proton to the carbon atom it is directly attached to, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Illustrative ¹H NMR Data for this compound
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Aromatic) | ~7.4 | d | ~8.5 |
| H (Aromatic) | ~7.3 | d | ~8.5 |
| H-1 (CH-OH) | ~4.8 | d | ~5.0 |
| H-2 (CH-NH₂) | ~3.2 | m | - |
| H-3 (CH₂-OH) | ~3.6-3.8 | m | - |
| -NH₂ | ~2.5 | br s | - |
| -OH | ~4.0, ~4.5 | br s | - |
| Note: This data is illustrative and based on typical values for similar functional groups. Actual values may vary. |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₉H₁₂ClNO₂), the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would provide an experimental mass value accurate to several decimal places. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) in the mass spectrum.
Table 2: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Calculated Exact Mass [M+H]⁺ | 202.0629 Da |
| Observed Exact Mass [M+H]⁺ | ~202.0631 Da |
| Note: The observed mass is an illustrative example. The calculated mass is based on the most abundant isotopes. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of hydroxyl (-OH), amino (-NH₂), and chloro-aromatic groups. The -OH and -NH₂ groups would exhibit broad and sharp stretching vibrations, respectively, in the region of 3200-3500 cm⁻¹. The C-O stretching vibrations would appear in the 1050-1200 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as the C-Cl stretching vibration, would also be identifiable.
Table 3: Illustrative Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |
| N-H Stretch (Amine) | 3350-3250 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2960-2850 | Medium |
| C=C Stretch (Aromatic) | 1600, 1490 | Medium |
| C-O Stretch (Alcohol) | 1200-1050 | Strong |
| C-Cl Stretch | 850-800 | Strong |
| Note: This data is illustrative. The exact positions and intensities can be influenced by hydrogen bonding and the physical state of the sample. |
X-ray Diffraction Analysis for Single Crystal Structure and Absolute Stereochemistry Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the molecule. This technique can unambiguously establish the relative and absolute configuration of the two stereocenters (at C-1 and C-2), for instance, as (1R, 2R), (1S, 2S), (1R, 2S), or (1S, 2R). This is particularly crucial as the biological activity of related compounds is often highly dependent on their stereochemistry.
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and resolving different isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. To separate the enantiomers and diastereomers of this compound, a chiral stationary phase (CSP) is required. CSPs are designed to interact differently with each stereoisomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.
A typical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethanol) and injecting it into the HPLC system equipped with a chiral column. The separation of the four possible stereoisomers would demonstrate the method's resolving power and allow for the quantification of the isomeric purity of a given sample.
Table 4: Illustrative Chiral HPLC Method for Isomer Resolution
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Illustrative Retention Times (min) | Isomer 1: ~8.5, Isomer 2: ~9.7, Isomer 3: ~11.2, Isomer 4: ~12.5 |
| Note: These conditions and retention times are for illustrative purposes and would require optimization for the specific compound and column used. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile compounds. However, due to its inherent polarity and low volatility stemming from the presence of amino and hydroxyl functional groups, this compound is not amenable to direct analysis by GC. thermofisher.comlibretexts.org To overcome this limitation, a crucial derivatization step is employed to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. sigmaaldrich.comactascientific.com This process involves chemically modifying the polar functional groups, thereby reducing intermolecular hydrogen bonding and allowing the compound to be readily vaporized in the GC inlet. sigmaaldrich.com
The primary objectives of derivatization for the GC analysis of this compound are to:
Increase volatility by replacing active hydrogens on the amino and hydroxyl groups. sigmaaldrich.comactascientific.com
Enhance thermal stability to prevent on-column degradation.
Improve chromatographic peak shape and resolution. actascientific.com
Increase sensitivity for detection.
Derivatization Strategies
Several derivatization approaches can be applied to this compound, with silylation and acylation being the most common.
Silylation: This is a widely used technique for compounds containing active hydrogens, such as those found in the subject compound. sigmaaldrich.com Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the hydroxyl and amino groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability compared to TMS derivatives. sigmaaldrich.com The reaction is typically carried out by heating the dried analyte with the silylating reagent in an appropriate solvent.
Acylation: This method involves the reaction of the amino and hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide (e.g., pentafluoropropionic anhydride - PFPA). mdpi.com This process introduces acyl groups, which increases the volatility and can enhance the response of electron capture detectors (ECD) if halogenated acylating agents are used. A two-step derivatization, involving esterification followed by acylation, can also be employed for comprehensive derivatization of all active sites. mdpi.com
Gas Chromatographic-Mass Spectrometric (GC-MS) Analysis
Following derivatization, the resulting volatile derivatives of this compound are introduced into the GC system. The separation is typically achieved on a non-polar or semi-polar capillary column, such as a 5% phenyl methylpolysiloxane column. thermofisher.com The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient separation of the derivatives from the solvent front and any by-products.
The gas chromatograph is often coupled to a mass spectrometer (MS), which serves as a highly specific and sensitive detector. libretexts.org The MS detector bombards the eluting derivative with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the unequivocal identification of the derivatized this compound. libretexts.org Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level analysis. nih.gov
Illustrative GC-MS Parameters
The following table provides typical, illustrative parameters for the GC-MS analysis of a silylated derivative of this compound. Actual parameters would require optimization for the specific instrumentation and derivative prepared.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Expected Research Findings
Research employing GC-MS for the analysis of derivatized this compound would be expected to yield the following:
Retention Time: A characteristic retention time for the specific derivative under the defined chromatographic conditions.
Mass Spectrum: A unique mass spectrum for the derivative, with a molecular ion peak and characteristic fragment ions that confirm the structure. For a TBDMS derivative, characteristic neutral losses of methyl (M-15) and tert-butyl (M-57) groups would be anticipated. sigmaaldrich.com
Isomer Separation: The high-resolution capability of capillary GC allows for the potential separation of diastereomers of this compound, provided the derivatization does not occur at a chiral center or that a chiral stationary phase is used.
The following table outlines the expected mass spectral data for a hypothetical tris-TBDMS derivative of this compound.
| Derivative | Molecular Weight ( g/mol ) | Predicted Key Fragment Ions (m/z) |
| 2-(tert-butyldimethylsilylamino)-1-(4-chlorophenyl)-1,3-bis(tert-butyldimethylsilyloxy)propane | 544.08 | 528 (M-15), 486 (M-57), and other fragments specific to the molecule |
This analytical approach provides a robust and reliable method for the qualitative and quantitative determination of this compound in various matrices, following the essential step of chemical derivatization.
Computational and Theoretical Chemistry Studies of 2 Amino 1 4 Chlorophenyl Propane 1,3 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. For "2-Amino-1-(4-chlorophenyl)propane-1,3-diol," these calculations can reveal how the interplay of the chlorophenyl, amino, and diol groups influences its chemical behavior.
Density Functional Theory (DFT) Investigations of Molecular Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By applying DFT, one can predict optimized geometries, vibrational frequencies, and other key molecular parameters. For analogous compounds like 2-amino-2-methyl-1,3-propanediol, DFT calculations using the B3LYP method with an aug-cc-pVDZ basis set have been employed to determine the most stable conformer and its structural parameters. researchgate.net It is anticipated that similar calculations for "this compound" would reveal the influence of the electron-withdrawing chloro group on the phenyl ring and its effect on the bond lengths and angles of the propanediol (B1597323) backbone.
A hypothetical DFT study on "this compound" would likely involve geometry optimization to find the lowest energy conformation. The presence of multiple rotatable bonds suggests a complex potential energy surface with several local minima. The calculated bond lengths and angles would provide a detailed three-dimensional picture of the molecule.
Table 1: Predicted Molecular Properties from DFT Calculations for a Representative 2-Amino-1,3-propanediol (B45262) Analog
| Property | Predicted Value | Method |
| Total Energy | Varies | B3LYP/6-311++G(d,p) |
| Dipole Moment | Varies | B3LYP/6-311++G(d,p) |
| Hardness | Varies | B3LYP/6-311++G(d,p) |
| Chemical Potential | Varies | B3LYP/6-311++G(d,p) |
| Electrophilicity Index | Varies | B3LYP/6-311++G(d,p) |
Note: The values in this table are representative and would need to be calculated specifically for "this compound".
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For "this compound," the MEP surface would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the phenyl ring.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability; a larger gap suggests higher stability. For a related compound, 2-amino-2-methyl-1,3-propanediol, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net In "this compound," the HOMO is expected to be localized on the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the chlorophenyl moiety, particularly the carbon atoms attached to the electron-withdrawing chlorine atom.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: These values are placeholders and would be determined through specific DFT calculations.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the propane-1,3-diol chain in "this compound" allows for numerous possible conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. Studies on similar molecules like 1,3-propanediol (B51772) have shown that a variety of conformations can exist, with their relative populations depending on the solvent environment. mdpi.com For the title compound, intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations. The bulky chlorophenyl group will also impose steric constraints, influencing the preferred spatial arrangement of the molecule. A detailed mapping of the potential energy surface would reveal the transition states connecting different conformers and provide insights into the molecule's dynamic behavior.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For "this compound," DFT calculations can predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum to assign the characteristic absorption bands to specific vibrational modes of the molecule. For instance, the stretching frequencies of the O-H, N-H, and C-Cl bonds would be of particular interest.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts. researchgate.net A comparison of these calculated shifts with experimental NMR data, if available, would provide a strong validation of the computed molecular structure. While specific experimental spectra for "this compound" are not readily found in the public domain, data for similar structures like 2-amino-1,3-propanediol are available and can serve as a reference. chemicalbook.comchemicalbook.com
Applications in Catalysis and Advanced Organic Synthesis Methodologies
Utilization of 2-Amino-1-(4-chlorophenyl)propane-1,3-diol as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are foundational building blocks for the synthesis of a wide array of successful chiral ligands used in asymmetric catalysis. acs.orgconicet.gov.ar These ligands, when complexed with a metal center, create a chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations. The 1,3-amino diol structure of this compound provides multiple coordination sites—the nitrogen of the amino group and the oxygens of the hydroxyl groups—that can bind to a metal.
A prominent application of chiral amino alcohols is in the synthesis of oxazoline-containing ligands . acs.orgbldpharm.com These ligands are among the most versatile and commonly used in asymmetric catalysis due to their straightforward synthesis from chiral β-amino alcohols and their effectiveness in numerous metal-catalyzed reactions. acs.org The synthesis typically involves the condensation of the amino alcohol with a suitable precursor, leading to the formation of the oxazoline (B21484) ring. The stereocenter adjacent to the coordinating nitrogen of the oxazoline ring, derived from the amino alcohol, directly influences the stereochemical outcome of the catalyzed reaction. bldpharm.com
For instance, bis(oxazoline) (BOX) ligands, which can be synthesized from chiral amino alcohols, form conformationally constrained chelates with metal ions. nih.gov This rigid structure, with chiral centers in close proximity to the metal's coordination sphere, imposes a strong directing effect at the catalytic site, leading to high levels of enantioselectivity. nih.gov While direct studies on ligands derived from this compound are not extensively documented, its structural analogy to other chiral amino alcohols suggests its potential for creating effective ligands for reactions such as:
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) often employs chiral ligands to control the stereochemistry of the newly formed carbon-carbon bond. acs.org
Asymmetric Cycloadditions: Chiral Lewis acid complexes, often featuring ligands derived from amino alcohols, are instrumental in catalyzing enantioselective Diels-Alder and other cycloaddition reactions. conicet.gov.ar
Asymmetric Reductions and Additions: Ligands derived from amino alcohols can be used to modify metal hydrides or organometallic reagents for the enantioselective reduction of ketones or the addition of nucleophiles to aldehydes. nih.gov
The following table summarizes the potential catalytic applications based on the functional motifs of this compound.
| Catalytic Application | Relevant Structural Feature | Potential Ligand Type |
| Asymmetric C-C Bond Formation | Chiral 1,3-Amino Diol | Oxazoline Ligands (e.g., BOX) |
| Enantioselective Reductions | Amino and Hydroxyl Groups | Chiral Modifying Ligand |
| Asymmetric Cycloadditions | Chiral Backbone | Chiral Lewis Acid Ligand |
Development as an Organocatalyst in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Chiral diols and amino alcohols are prominent classes of organocatalysts, capable of activating substrates through non-covalent interactions such as hydrogen bonding. mdpi.comresearchgate.net
The diol moiety in this compound can act as a chiral Brønsted acid, while the amino group can function as a Lewis base. This dual functionality allows it to potentially catalyze a range of stereoselective transformations. For example, chiral diols have been successfully employed as catalysts in:
Asymmetric Allylboration of Ketones: Chiral diols like BINOL can catalyze the reaction between allyldiisopropoxyborane and ketones to produce tertiary homoallylic alcohols with high yield and enantioselectivity. mdpi.com
Asymmetric Petasis-type Reactions: Chiral diols can facilitate the enantioselective reaction of aldehydes, amines, and organoboronates to generate chiral α-amino esters and homoallylic amines. mdpi.com
A study on monoterpene-based aminodiols demonstrated their efficacy as chiral catalysts in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), achieving up to 94% enantiomeric excess (ee). nih.gov This highlights the potential of the aminodiol scaffold, present in this compound, to act as an effective organocatalyst. The presence of both hydrogen-bond donors (hydroxyl groups) and a hydrogen-bond acceptor/Lewis base (amino group) within the same molecule allows for the precise orientation of substrates in the transition state, leading to high stereocontrol.
The table below outlines potential organocatalytic reactions for this compound.
| Stereoselective Transformation | Mode of Activation | Key Functional Groups |
| Aldol (B89426) Reactions | Hydrogen Bonding | Hydroxyl and Amino Groups |
| Michael Additions | Hydrogen Bonding | Hydroxyl Groups |
| Diethylzinc Addition to Aldehydes | Coordination/Activation | Amino and Hydroxyl Groups |
Role as a Versatile Synthetic Intermediate for Complex Molecule Construction
Chiral amino alcohols are invaluable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. conicet.gov.arnih.gov Their utility stems from the presence of multiple, orthogonally reactive functional groups, allowing for sequential and site-selective modifications. This compound, with its defined stereochemistry, serves as a chiral synthon that can be elaborated into more complex structures.
One of the most notable connections for this compound is its relationship to the antibiotic Chloramphenicol . The core structure of this compound is a key fragment of Chloramphenicol. This implies that it, or its derivatives, can serve as a crucial intermediate in the synthesis of Chloramphenicol and its analogues.
Furthermore, the functional groups of this compound can be manipulated in various ways:
The amino group can be acylated, alkylated, or used to form heterocycles.
The primary and secondary hydroxyl groups can be selectively protected, activated for nucleophilic substitution, or oxidized.
This versatility makes it a suitable starting material for the synthesis of other chiral molecules, such as:
Chiral Amino Acids: Through oxidation of the primary alcohol and subsequent manipulations. nih.gov
Chiral Heterocycles: Cyclization reactions involving the amino and hydroxyl groups can lead to the formation of chiral oxazines or other heterocyclic systems. nih.gov
Other Bioactive Molecules: The chiral backbone can be incorporated into the synthesis of various pharmacophores. nih.gov
The synthetic utility is summarized in the following table.
| Target Molecule Class | Key Transformation |
| Chloramphenicol Analogues | Acylation of the amino group |
| Chiral α-Amino Acids | Selective oxidation of the primary alcohol |
| Chiral Oxazines | Cyclization with an aldehyde |
| Complex Natural Products | Stepwise functionalization of amino and hydroxyl groups |
Application as a Building Block in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry aims to rapidly generate large, diverse libraries of compounds for screening against biological targets to discover new lead molecules. nih.gov The success of this approach relies on the use of versatile building blocks that allow for the introduction of molecular diversity through robust and high-yielding chemical reactions.
Chiral scaffolds, such as those derived from amino alcohols, are highly valuable in the construction of combinatorial libraries because they introduce three-dimensional complexity, which is often a feature of biologically active molecules. nih.govijpsr.com this compound is an excellent candidate for a building block in combinatorial synthesis due to its multiple points of diversification:
The Amino Group: Can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates.
The Primary Hydroxyl Group: Can be esterified or etherified with a different set of building blocks.
The Secondary Hydroxyl Group: Offers another site for modification, potentially after selective protection of the other functional groups.
This multi-functional nature allows for the creation of a large number of distinct compounds from a single chiral core. For example, using a "split-pool" synthesis strategy, the amino alcohol scaffold could be attached to a solid support, and different building blocks could be systematically added to the reactive sites to generate a one-bead-one-compound library. nih.gov
The following table illustrates a hypothetical combinatorial library synthesis using this compound as the central scaffold.
| Scaffold Position | Reaction Type | Diversity Element (R-group) |
| Amino Group | Amide Coupling | Library of Carboxylic Acids (R¹-COOH) |
| Primary Hydroxyl | Esterification | Library of Acid Chlorides (R²-COCl) |
| Secondary Hydroxyl | Etherification | Library of Alkyl Halides (R³-X) |
The resulting library would consist of compounds with a common chiral backbone derived from this compound but with diverse substituents (R¹, R², R³) at the three modification sites, significantly increasing the chemical space explored for drug discovery. ijpsr.com
Future Research Directions and Emerging Areas
Development of Green and Sustainable Synthetic Pathways for the Compound
The chemical industry's shift towards sustainability has put significant emphasis on developing environmentally benign synthesis processes. unife.itmdpi.com For 2-Amino-1-(4-chlorophenyl)propane-1,3-diol, future research will likely concentrate on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
A primary focus is the adoption of biocatalysis. Enzymes, operating under mild conditions with high selectivity, offer a powerful alternative to traditional chemical methods. nih.govacs.orgmdpi.com Research into identifying or engineering specific enzymes, such as transaminases, aldolases, or imine reductases, could lead to highly stereoselective and efficient syntheses. nih.govacs.org For instance, a multi-component strategy combining biocatalytic aldol (B89426) reactions with reductive aminations has been demonstrated for the synthesis of other amino-diols, a pathway that avoids complex protection-group chemistry. nih.govacs.org The development of enzymes like UstD for decarboxylative aldol additions further showcases the potential for creating complex, functionalized amino acids and their derivatives from simple precursors. nih.gov
Another avenue of green chemistry involves the use of sustainable solvents. Traditional syntheses often rely on solvents like dichloromethane (B109758) or DMF, which have significant toxicity concerns. rsc.org Research into replacing these with greener alternatives, such as propylene (B89431) carbonate or biomass-derived solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), is a critical step. unife.itrsc.org The challenge lies in ensuring these green solvents are compatible with the entire reaction sequence, from starting materials to final product isolation. unife.it
Catalytic hydrodechlorination (HDC) also presents a green approach, particularly for managing chlorinated compounds. mdpi.com While often used for degradation, adapting HDC for selective synthesis could provide novel, cleaner routes. The use of palladium nanoparticles, especially those synthesized by microorganisms (biogenic NPs), offers enhanced stability and catalytic activity for such transformations. mdpi.com
| Green Synthesis Strategy | Potential Advantage | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced need for protecting groups. nih.govacs.org | Discovery and engineering of novel enzymes (e.g., aldolases, imine reductases). nih.govacs.orgnih.gov |
| Green Solvents | Reduced toxicity and environmental impact compared to conventional solvents. rsc.org | Identifying and validating non-toxic, renewable solvents like propylene carbonate or 2-MeTHF. unife.itrsc.org |
| Catalytic Approaches | Increased reaction efficiency, reduced waste, potential for novel transformations. mdpi.com | Development of stable and selective catalysts, such as biogenic palladium nanoparticles. mdpi.com |
Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations
Beyond its established role, the this compound scaffold possesses functional groups—an amine and two hydroxyls—that are ripe for novel chemical exploration. Future research will likely focus on uncovering new reactivity patterns to generate diverse molecular architectures.
One area of interest is the selective functionalization of the diol and amine groups to create libraries of new derivatives. nih.gov The synthesis of analogs where the p-nitrophenyl group of Chloramphenicol is replaced by other functionalities, such as hydroxylamine (B1172632) or nitroso groups, has already been explored to probe biological activity. nih.gov This concept can be expanded significantly. For example, the amino group can be chemo-selectively reacted with various electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates) to produce a wide range of functional intermediates. rsc.org
Furthermore, the conjugation of the aminodiol scaffold to other molecules, such as peptides or other bioactive agents, opens up possibilities for creating hybrid molecules with dual-action properties or modulated biological effects. nih.govmdpi.com Solid-phase synthesis techniques have been developed to create conjugates of Chloramphenicol amine with antimicrobial peptides, demonstrating the feasibility of this approach. nih.govmdpi.com
Unconventional transformations, such as those involving metal-catalyzed cross-coupling reactions or photoredox catalysis, could be applied to modify the chlorophenyl ring or the propanediol (B1597323) backbone. These modern synthetic methods could introduce chemical moieties not accessible through traditional means, leading to compounds with unique properties. The study of coordination chemistry and the reactivity of related aminothioether ligands upon coordination suggests that metal complexes could induce unusual chemical transformations in the aminodiol structure itself. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The transition from batch processing to continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering improved safety, consistency, and efficiency. nih.gov Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a significant future research direction.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. nih.gov For reactions involving hazardous intermediates or reagents, the small reactor volumes inherent to flow systems significantly enhance safety. nih.gov A synthetic route for 3-Amino-1,2-propanediol (B146019) has been demonstrated in a flow reactor, highlighting the potential for this technology. chemicalbook.com This process achieved a total residence time of just under 24 minutes, showcasing the potential for rapid production. chemicalbook.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. These systems can perform numerous reactions in parallel, rapidly exploring a wide chemical space. This is particularly valuable for creating combinatorial libraries of functionalized aminodiol scaffolds for screening purposes. nih.gov By combining automated platforms with real-time analysis, reaction conditions can be optimized rapidly, reducing development time.
| Technology | Key Benefit | Application to the Compound |
| Flow Chemistry | Enhanced safety, precise process control, improved yield and consistency. nih.gov | Continuous production, safe handling of reactive intermediates, rapid process optimization. nih.govchemicalbook.com |
| Automated Synthesis | High-throughput screening of reaction conditions and derivative synthesis. | Rapid generation of compound libraries for structure-activity relationship studies. nih.gov |
| Integrated Systems | Seamless transition from synthesis to workup, purification, and analysis. nih.gov | Telescoping multi-step syntheses into a single, efficient continuous process. nih.gov |
Advanced Materials Science Applications Derived from Functionalized Amino Diol Scaffolds
The unique trifunctional nature of the aminodiol scaffold makes it an attractive building block for advanced materials. chemicalbook.com Future research is expected to leverage this structure for applications beyond pharmaceuticals, particularly in materials science and biotechnology.
One promising area is the development of functional polymers. The aminodiol can act as a versatile monomer. Through selective reaction of its functional groups, it can be used to synthesize a variety of functional cyclic carbonate monomers. rsc.org These monomers can then undergo ring-opening polymerization to create well-defined, biodegradable polymers with tailored properties, suitable for biomedical applications like drug delivery or regenerative medicine. rsc.orgbezwadabiomedical.com
The scaffold can also be used to create materials with specific binding or catalytic properties. For example, 3-amino-1,2-propanediol has been grafted onto a polystyrene support to create a chelating resin with high selectivity for gold ions. chemicalbook.com Similarly, aminodiol-functionalized mesoporous silica (B1680970) materials (like MCM-41) have been synthesized for applications in catalysis and selective adsorption. researchgate.netrsc.org These materials can be prepared either by co-condensation or post-synthesis grafting, allowing for tailored surface properties. researchgate.netrsc.org
The creation of combinatorial libraries based on aminodiol scaffolds anchored to a solid support is another emerging field. nih.gov This allows for the high-throughput synthesis and screening of thousands of compounds, which could be used to identify new materials with desired properties, from novel catalysts to new biomaterials. nih.gov The inherent biocompatibility of amino-acid-like structures further enhances their potential in creating materials for medical devices or biological applications. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
